molecular formula C14H12ClNO4S B12123993 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide

Cat. No.: B12123993
M. Wt: 325.8 g/mol
InChI Key: PSPXGEQPBZKBPJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with a benzodioxole derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the benzodioxole moiety can interact with cellular proteins, affecting various biochemical pathways .

Properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C14H12ClNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-8-10-5-6-12-13(7-10)20-9-19-12/h1-7,16H,8-9H2

InChI Key

PSPXGEQPBZKBPJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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